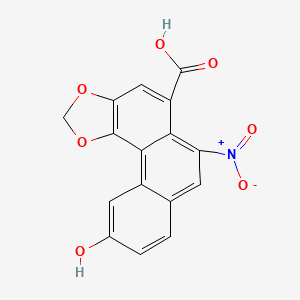

Aristolochic Acid C

Description

This compound has been reported in Aristolochia kankauensis, Aristolochia kaempferi, and other organisms with data available.

isolated from Aristolochia contorta

Propriétés

IUPAC Name |

10-hydroxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO7/c18-8-2-1-7-3-11(17(21)22)13-10(16(19)20)5-12-15(24-6-23-12)14(13)9(7)4-8/h1-5,18H,6H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFGYDJKTHENDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C3=C4C=C(C=CC4=CC(=C3C(=C2)C(=O)O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197540 | |

| Record name | Aristolochic acid C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4849-90-5 | |

| Record name | Aristolochic acid C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004849905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aristolochic acid C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4849-90-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery and Isolation of Aristolochic Acid C from Aristolochia Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolochic acids are a class of nitrophenanthrene carboxylic acids naturally occurring in plants of the Aristolochia genus, which have been used for centuries in traditional medicine. However, their use has been linked to severe health issues, including nephropathy and urothelial cancer. Among the various analogues, Aristolochic Acid C (also known as aristolochic acid IIIa) is a significant constituent. This technical guide provides a comprehensive overview of the discovery, isolation, and biological implications of this compound, with a focus on experimental protocols and quantitative data for research and drug development purposes.

Discovery and Occurrence

This compound is a naturally occurring compound found in various Aristolochia species. Its presence has been confirmed through analytical studies of plant extracts. Quantitative analyses have revealed its concentration in different plant parts, providing valuable data for sourcing and extraction.

Data Presentation: Quantitative Analysis of this compound

| Aristolochia Species | Plant Part | Method of Analysis | Concentration of this compound | Reference |

| Aristolochia cinnabarina | Dried Root Tubers | UPLC-QTOF-MS/MS | 0.0563 - 0.5277 mg/g | [1] |

| Aristolochia maurorum | Not specified | 1D-NMR and Mass Spectrometry | 0.0009% w/w of plant dry weight (22 mg from the acidic fraction) | [2] |

Experimental Protocols

The isolation of this compound from Aristolochia species involves a multi-step process of extraction and chromatographic purification. The following protocols are synthesized from established methods for the isolation of aristolochic acids and can be specifically adapted for this compound.

Extraction of Aristolochic Acids

This protocol describes the initial solvent extraction of aristolochic acids from dried plant material.

Materials:

-

Dried and powdered Aristolochia plant material (e.g., roots, stems)

-

Methanol or Chloroform (HPLC grade)

-

Petroleum ether (for defatting, optional)

-

Soxhlet apparatus or maceration setup

-

Rotary evaporator

Procedure:

-

(Optional: Defatting) To remove non-polar compounds that may interfere with subsequent steps, the powdered plant material can be defatted by extraction with petroleum ether.

-

Extraction: The defatted or non-defatted plant material is then extracted with methanol or chloroform. This can be achieved through maceration (soaking the plant material in the solvent for an extended period, e.g., 72 hours, with occasional agitation) or by using a Soxhlet apparatus for continuous extraction.[2][3]

-

Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract containing aristolochic acids.

Isolation by Column Chromatography

This protocol outlines the separation of this compound from the crude extract using silica gel column chromatography.

Materials:

-

Crude aristolochic acid extract

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Solvent system: Chloroform and Methanol gradient

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing chamber and visualization method (UV light)

Procedure:

-

Column Packing: A slurry of silica gel in chloroform is prepared and poured into the chromatography column to create a packed bed.

-

Sample Loading: The crude extract is dissolved in a minimal amount of chloroform and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry, sample-adsorbed silica gel is carefully loaded onto the top of the packed column.

-

Elution: The column is eluted with a gradient of chloroform and methanol, starting with a non-polar mixture (e.g., 100% chloroform) and gradually increasing the polarity by increasing the proportion of methanol (e.g., 9:1, 4:1, 1:1 chloroform:methanol).[3]

-

Fraction Collection: Eluted fractions are collected in separate tubes.

-

Monitoring by TLC: The composition of each fraction is monitored by TLC. A small spot of each fraction is applied to a TLC plate, which is then developed in a suitable solvent system (e.g., chloroform:methanol 6:1). The separated compounds are visualized under UV light. Fractions containing a compound with an Rf value corresponding to this compound are pooled.

Purification by Preparative HPLC

For higher purity, the fractions containing this compound can be further purified using preparative High-Performance Liquid Chromatography (HPLC).

Materials:

-

Partially purified this compound fraction

-

Preparative HPLC system with a C18 column

-

Mobile phase: A mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

UV detector

Procedure:

-

Sample Preparation: The pooled fractions from column chromatography are dissolved in the mobile phase.

-

Injection and Separation: The sample is injected into the preparative HPLC system. The separation is achieved by running a gradient of the mobile phase through the C18 column.

-

Fraction Collection: The eluent is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

Purity Analysis: The purity of the isolated this compound is confirmed by analytical HPLC.

Mandatory Visualization

Experimental Workflow for Isolation of this compound

Caption: Workflow for the isolation of this compound.

Signaling Pathway: Aristolochic Acid-Induced MAPK Pathway Activation

Aristolochic acids are known to exert their toxic effects through the activation of various cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. Activation of the MAPK pathway by aristolochic acids can lead to increased cell migration and invasion, contributing to their carcinogenic effects. The pathway involves a cascade of protein phosphorylations, ultimately leading to the activation of transcription factors that modulate gene expression.

Caption: MAPK signaling pathway activated by Aristolochic Acid.

Spectroscopic Data for this compound (IIIa)

The structural elucidation of isolated compounds is crucial. The following table summarizes the key spectroscopic data for this compound.

| Spectroscopic Technique | Key Data | Reference |

| ¹H-NMR | Available in literature, specific shifts depend on solvent. | |

| ¹³C-NMR | Available in literature, specific shifts depend on solvent. | |

| Mass Spectrometry | Molecular Formula: C₁₆H₉NO₇ |

Conclusion

This technical guide provides a foundational understanding of the discovery and isolation of this compound from Aristolochia species. The detailed experimental protocols and quantitative data serve as a valuable resource for researchers in natural product chemistry, toxicology, and drug development. The elucidation of the role of the MAPK signaling pathway in the biological activity of aristolochic acids highlights a potential target for mitigating their toxic effects. Further research into the specific interactions of this compound with cellular targets will be crucial for a complete understanding of its pharmacological and toxicological profile.

References

"Chemical structure and properties of Aristolochic Acid C (AA-IIIa)"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolochic Acid C (AA-IIIa), a member of the nitrophenanthrene carboxylic acid family, is a naturally occurring compound found in plants of the Aristolochia genus.[1][2] Historically, these plants have been utilized in traditional herbal medicine. However, extensive research has identified aristolochic acids as potent nephrotoxins, mutagens, and carcinogens, leading to restrictions on their use in many countries.[3][4] AA-IIIa, alongside other aristolochic acid analogs, is a subject of significant scientific interest due to its toxicological profile and complex mechanisms of action, making it a critical molecule for study in toxicology, oncology, and drug development. This guide provides a comprehensive overview of the chemical structure, properties, biological activities, and relevant experimental methodologies for this compound.

Chemical Structure and Properties

This compound is structurally similar to other major aristolochic acids, such as Aristolochic Acid I and II. Its chemical identity is defined by a nitrophenanthrene carboxylic acid core.

Table 1: Chemical and Physical Properties of this compound (AA-IIIa)

| Property | Value | Reference(s) |

| IUPAC Name | 10-hydroxy-6-nitronaphtho[2,1-g][5]benzodioxole-5-carboxylic acid | |

| Synonyms | Aristolochic Acid IIIa | |

| CAS Number | 4849-90-5 | |

| Molecular Formula | C₁₆H₉NO₇ | |

| Molecular Weight | 327.25 g/mol | |

| Appearance | Dark Red or Yellowish Powder | |

| Melting Point | 278-279 °C | |

| Solubility | Soluble in DMSO and ethanol; slightly soluble in methanol. |

Spectroscopic Data

The structural elucidation of AA-IIIa is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound (AA-IIIa)

| Spectroscopic Method | Data | Reference(s) |

| UV (Methanol) | λmax: 215, 257, 308 nm | |

| HR-ESI-MS | m/z 326.0292 [M − H]⁻ (Calculated for C₁₆H₈NO₇: 326.0301) | |

| ¹³C-NMR (DMSO-d₆) | A comprehensive list of chemical shifts is available in specialized databases and literature. | |

| ¹H-NMR (DMSO-d₆) | Detailed proton chemical shifts and coupling constants have been reported. |

Biological Activities and Mechanism of Action

This compound, like other aristolochic acids, exhibits significant cytotoxicity, carcinogenicity, and nephrotoxicity.

Cytotoxicity

AA-IIIa has demonstrated cytotoxic effects against various cancer cell lines. However, its potency can be lower than other analogs like Aristolochic Acid I.

Table 3: Cytotoxicity of Aristolochic Acid Analogs (IC₅₀ values)

| Cell Line | Aristolochic Acid I (AA-I) | Aristolochic Acid IIIa (AA-IIIa) | Aristolochic Acid IVa | Aristolactam I (AL-I) | Reference(s) |

| HK-2 (24h) | 197.3 µM | > 1000.0 µM | > 1000.0 µM | > 256.0 µM | |

| HK-2 (48h) | 76.7 µM | > 1000.0 µM | > 1000.0 µM | 134.4 µM | |

| LLC-PK1 | 85 µM | Not Reported | Not Reported | Not Reported | |

| P388 | 8.8 µM | Not Reported | Not Reported | Not Reported | |

| HT-29 | 17.1 µM | Not Reported | Not Reported | Not Reported | |

| HL-60 | 40 µM | Not Reported | Not Reported | Not Reported |

Carcinogenicity and Mutagenicity

The carcinogenicity of aristolochic acids is intrinsically linked to their metabolic activation and subsequent formation of DNA adducts. This process is a hallmark of aristolochic acid toxicity.

-

Metabolic Activation : In vivo, the nitro group of aristolochic acids is reduced by cytosolic and microsomal enzymes, such as NAD(P)H:quinone oxidoreductase (NQO1) and cytochrome P450 (CYP) enzymes, to form N-hydroxyaristolactams.

-

Formation of Reactive Intermediates : These intermediates are further converted into a reactive cyclic N-acylnitrenium ion.

-

DNA Adduct Formation : The electrophilic nitrenium ion covalently binds to the exocyclic amino groups of purine bases in DNA, forming characteristic aristolactam-DNA adducts, such as 7-(deoxyadenosin-N⁶-yl)aristolactam I (dA-AAI) and 7-(deoxyguanosin-N²-yl)aristolactam I (dG-AAI).

-

Mutational Signature : These DNA adducts are mutagenic lesions that lead to a specific mutational signature, predominantly A:T to T:A transversions. This signature has been identified in the TP53 tumor suppressor gene and the H-ras oncogene in tumors from individuals exposed to aristolochic acids.

Nephrotoxicity

Aristolochic acid-induced nephropathy (AAN) is a progressive tubulointerstitial nephritis that can lead to end-stage renal disease. The molecular mechanisms underlying AAN are complex and involve multiple cellular pathways. AA enters renal tubular cells via organic anion transporters (OATs). Inside the cells, it induces:

-

Oxidative Stress : Increased production of reactive oxygen species (ROS).

-

Apoptosis : Activation of the mitochondrial/caspase apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio, cytochrome c release, and caspase-3 activation.

-

Inflammation : Activation of inflammatory pathways, including the NLRP3 inflammasome.

-

Fibrosis : Leading to the characteristic tubulointerstitial fibrosis of AAN.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key molecular pathways and experimental workflows related to this compound.

Caption: Metabolic activation and genotoxicity pathway of aristolochic acid.

Caption: Signaling pathway for aristolochic acid-induced apoptosis.

Caption: General experimental workflow for AA-IIIa isolation and analysis.

Experimental Protocols

Isolation and Purification of Aristolochic Acids

A general procedure for the isolation of aristolochic acids from plant material involves extraction followed by chromatographic purification.

-

Preparation of Plant Material : The dried and powdered plant material (e.g., roots or stems of Aristolochia) is first defatted by maceration with a non-polar solvent like petroleum ether.

-

Extraction : The defatted residue is then extracted with methanol at room temperature for an extended period (e.g., 72 hours). The solvent is evaporated under reduced pressure to yield a crude methanol extract.

-

Fractionation : The crude extract is subjected to solvent-solvent partitioning. For instance, it can be dissolved in aqueous methanol and partitioned against chloroform to isolate the aristolochic acids in the chloroform layer.

-

Column Chromatography : The chloroform extract is concentrated and loaded onto a silica gel column. Elution is performed with a gradient of solvents, typically a mixture of chloroform and methanol, to separate different fractions.

-

Preparative Thin Layer Chromatography (PTLC) : Fractions enriched with aristolochic acids are further purified using PTLC on silica gel plates with a suitable mobile phase (e.g., chloroform:methanol, 6:1 v/v). The bands corresponding to the desired compounds are scraped, eluted, and the solvent is evaporated to yield the purified aristolochic acid.

-

High-Performance Liquid Chromatography (HPLC) : For higher purity, preparative HPLC with a C18 column can be employed.

Cytotoxicity Assay (CCK-8 Method)

The cytotoxicity of AA-IIIa can be evaluated using the Cell Counting Kit-8 (CCK-8) assay, which measures cell viability.

-

Cell Seeding : Human kidney 2 (HK-2) cells are seeded into 96-well plates at a density of approximately 8,000 cells per well and incubated overnight to allow for attachment.

-

Compound Treatment : Stock solutions of AA-IIIa in DMSO are prepared and diluted with cell culture medium to achieve a range of final concentrations (e.g., 15.6 to 1000.0 µM). The final DMSO concentration should be kept low (e.g., <1.0% v/v) to avoid solvent toxicity. Cells are treated with these concentrations for 24 or 48 hours.

-

CCK-8 Incubation : After the treatment period, 10 µL of CCK-8 solution is added to each well, and the plate is incubated for an additional 2 hours.

-

Absorbance Measurement : The absorbance is measured at 450 nm using a microplate reader.

-

Data Analysis : Cell viability is calculated as a percentage relative to the untreated control cells. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

DNA Adduct Analysis by ³²P-Postlabeling

This highly sensitive method is used to detect and quantify DNA adducts formed by carcinogens like aristolochic acids.

-

DNA Isolation : DNA is isolated from tissues or cells exposed to aristolochic acid using standard enzymatic or chemical methods.

-

DNA Hydrolysis : The isolated DNA is enzymatically hydrolyzed to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment : Normal (unmodified) nucleotides can be optionally removed by methods like nuclease P1 digestion to enrich the adducted nucleotides.

-

³²P-Labeling : The adducted nucleotides are then radioactively labeled at the 5'-position using [γ-³²P]ATP and T4 polynucleotide kinase.

-

Chromatographic Separation : The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates using different solvent systems for each dimension.

-

Detection and Quantification : The TLC plates are exposed to a phosphor screen, and the radioactivity of the adduct spots is quantified using a phosphor imager. The levels of DNA adducts are typically expressed as relative adduct labeling (RAL), representing the number of adducts per 10⁸ or 10⁹ normal nucleotides.

Quantitative Analysis by UHPLC-MS/MS

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a standard method for the sensitive and specific quantification of aristolochic acids in various matrices.

-

Sample Preparation : Samples (e.g., herbal extracts, biological fluids) are extracted using an appropriate solvent (e.g., methanol). An internal standard is added for accurate quantification. The extract may be cleaned up using solid-phase extraction (SPE).

-

Chromatographic Separation : Separation is achieved on a C18 column using a gradient elution with a mobile phase consisting of an aqueous solution (e.g., with 0.1% formic acid and ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Mass Spectrometry Detection : Detection is performed using a tandem mass spectrometer, typically in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For AA-IIIa, a transition such as m/z 345.2 → m/z 282.0 ([M+NH₄]⁺) might be used.

-

Quantification : A calibration curve is constructed by analyzing standards of known concentrations, and the concentration of AA-IIIa in the sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.

References

- 1. DNA Adducts Formed by Aristolochic Acid Are Unique Biomarkers of Exposure and Explain the Initiation Phase of Upper Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA adduct formation of aristolochic acid I and II in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms [frontiersin.org]

- 4. academic.oup.com [academic.oup.com]

- 5. DNA adduct formation and mutation induction by aristolochic acid in rat kidney and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural Sources of Aristolochic Acid C in Traditional Herbal Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolochic acids (AAs) are a class of nitrophenanthrene carboxylic acids found in various plants.[1] For centuries, plants containing these compounds have been utilized in traditional herbal medicine across different cultures to treat a range of ailments, including arthritis, gout, and inflammation.[2][3] However, modern scientific research has revealed the dark side of these natural compounds. Aristolochic acids, with aristolochic acid I (AA-I) being the most abundant, are potent nephrotoxins and carcinogens.[1][3] Exposure to AAs is linked to a devastating kidney disease known as aristolochic acid nephropathy (AAN) and an increased risk of upper urothelial cancer.

This technical guide provides an in-depth overview of the natural sources of aristolochic acid C (AA-C), a less abundant but equally important analogue. It summarizes quantitative data, details analytical methodologies, and visualizes key biological and experimental pathways to aid researchers, scientists, and drug development professionals in understanding and mitigating the risks associated with these compounds.

Natural Sources of this compound

The primary natural sources of aristolochic acids are plants belonging to the Aristolochiaceae family. Within this family, the genera Aristolochia (birthworts) and Asarum (wild ginger) are the most well-known producers of these toxic compounds. Many species from these genera have a long history of use in traditional Chinese medicine and other herbal traditions.

Confusion in nomenclature, where the same common name can refer to different plant species, has historically led to the inadvertent substitution of benign herbs with AA-containing ones, with serious health consequences. For example, "Fang Ji" can refer to the safe Stephania tetrandra or the toxic Aristolochia fangchi.

Several species of Aristolochia have been identified as containing a variety of AA analogues, including AA-C. These include, but are not limited to:

-

Aristolochia debilis (Qing Mu Xiang)

-

Aristolochia contorta (Ma Dou Ling)

-

Aristolochia manshuriensis (Guan Mu Tong)

-

Aristolochia fangchi (Guang Fang Ji)

-

Aristolochia mollissima

-

Aristolochia cinnabarina

Quantitative Analysis of Aristolochic Acids

The concentration of aristolochic acids can vary significantly between different species and even different parts of the same plant. While AA-I and AA-II are the most studied, other analogues like AA-C and AA-D are also present and contribute to the overall toxicity. The following table summarizes the quantitative data for major aristolochic acids, including AA-C, in several Aristolochia species.

| Plant Species | Part Used | Aristolochic Acid Ι (µg/g) | Aristolochic Acid ΙΙ (µg/g) | This compound (µg/g) | Aristolochic Acid D (µg/g) | Reference |

| Aristolochia mollissima | Herb | 123.66 - 600.26 | 38.39 - 198.69 | 7.63 - 29.26 | 2.55 - 70.86 | |

| Aristolochia debilis | Aerial Part | 6.73 - 17.26 | 4.44 - 33.32 | 0.95 - 2.30 | 2.79 - 120.62 | |

| Aristolochia cinnabarina | Root | 12.35 - 138.83 | 2.62 - 19.53 | 1.05 - 17.96 | 1.13 - 13.79 |

Biosynthesis of Aristolochic Acids

The biosynthesis of aristolochic acids is a complex process that has been a subject of considerable research interest. It is understood that these nitrophenanthrene carboxylic acids are derived from the amino acid tyrosine. The biosynthetic pathway shares early steps with the formation of benzylisoquinoline alkaloids (BIAs). Key precursors include L-DOPA and dopamine, which condense to form norlaudanosoline. Through a series of enzymatic reactions, norlaudanosoline is converted to the aporphine alkaloid stephanine, which then undergoes an unusual oxidative cleavage of its B-ring to form the characteristic nitro-substituted phenanthrene carboxylic acid structure of aristolochic acid I.

Experimental Protocols for Analysis

The accurate detection and quantification of aristolochic acids in herbal materials are crucial for public safety. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and reliable techniques employed for this purpose.

Sample Preparation and Extraction

A generalized protocol for the extraction of aristolochic acids from a solid herbal matrix is as follows:

-

Homogenization : The dried plant material (e.g., root, stem) is ground into a fine powder to ensure homogeneity and increase the surface area for extraction.

-

Solvent Extraction : A precisely weighed amount of the powdered sample (e.g., 5 g) is mixed with a suitable solvent. A common choice is 70% methanol (e.g., 50 mL).

-

Ultrasonication : The mixture is subjected to ultrasonication for approximately 30 minutes to facilitate the extraction of the target analytes from the plant matrix.

-

Filtration and Dilution : The extract is filtered to remove solid plant debris. The filtrate is then diluted with the extraction solvent to a known volume to ensure the concentration of aristolochic acids falls within the calibrated detection range of the analytical instrument.

-

Internal Standard : An internal standard (e.g., piromidic acid) is often added to the final solution to improve the accuracy and precision of the quantification.

LC-MS/MS Quantification

-

Chromatographic Separation : The prepared sample extract is injected into an LC system. A reverse-phase C18 column is typically used for separation. The mobile phase often consists of a gradient of acetonitrile and an aqueous solution containing formic acid and ammonium acetate to ensure good separation and ionization.

-

Mass Spectrometric Detection : The eluent from the LC column is introduced into a tandem mass spectrometer, often using an electrospray ionization (ESI) source in positive mode.

-

Quantification Mode : Multiple Reaction Monitoring (MRM) is used for highly sensitive and selective quantification. This involves selecting the precursor ion of the target aristolochic acid and monitoring a specific product ion after fragmentation. For example, for AA-I, the transition of m/z 359 [M+NH4]+ to m/z 298 might be monitored.

-

Calibration : A calibration curve is generated using standard solutions of known concentrations of this compound and other analogues to quantify their amounts in the herbal samples.

Toxicological Signaling Pathways

The toxicity of aristolochic acids is complex, involving multiple molecular mechanisms. A key event is the metabolic activation of AAs into reactive species that can form covalent adducts with DNA. These DNA adducts, if not repaired, can lead to mutations in critical genes, such as the tumor suppressor gene TP53, ultimately initiating carcinogenesis.

Oxidative stress is another significant contributor to AA-induced cytotoxicity. Studies have shown that AAs can increase the levels of reactive oxygen species (ROS), such as hydrogen peroxide (H2O2), within renal tubular cells. This elevation in oxidative stress can trigger cell death through both caspase-dependent and caspase-independent pathways. The PI3K/AKT signaling pathway, which is crucial for cell survival, has been identified as a target of AA toxicity. Inhibition of this pathway by AAs can promote apoptosis.

Conclusion

This compound, along with its more abundant analogues, poses a significant health risk that is often hidden within traditional herbal remedies. The presence of these compounds in commonly used medicinal plants from the Aristolochia and Asarum genera necessitates rigorous quality control and screening. The analytical methods detailed in this guide, particularly LC-MS/MS, provide the sensitivity and specificity required to detect these toxins at low levels. A thorough understanding of the natural sources, biosynthesis, and toxicological mechanisms of aristolochic acids is paramount for researchers, regulators, and pharmaceutical professionals to ensure the safety of herbal products and protect public health.

References

The Enigmatic Path to Aristolochic Acid C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolochic acids (AAs) are a class of nitrophenanthrene carboxylic acids naturally produced in plants of the Aristolochiaceae family. While historically used in traditional medicine, their potent nephrotoxicity and carcinogenicity have drawn significant scientific scrutiny. Among the various analogues, Aristolochic Acid C (AA-C), also known as aristolochic acid IIIa, presents a unique biosynthetic puzzle. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound in plants, synthesizing available data, outlining key experimental methodologies, and visualizing the proposed molecular pathways.

The Core Biosynthetic Pathway: A Journey from Tyrosine

The biosynthesis of aristolochic acids is intricately linked to the well-established benzylisoquinoline alkaloid (BIA) pathway. The journey begins with the aromatic amino acid L-tyrosine, which serves as the primary precursor. Through a series of enzymatic transformations, tyrosine is converted into key intermediates that form the characteristic phenanthrene ring structure of aristolochic acids. The nitro group, a hallmark of these compounds, is derived from the amino group of tyrosine.

The proposed biosynthetic route, primarily elucidated through tracer studies with radiolabeled precursors in species like Aristolochia sipho, can be summarized as follows:

-

From Tyrosine to Norlaudanosoline: Tyrosine undergoes hydroxylation to L-DOPA, followed by decarboxylation to dopamine. Concurrently, tyrosine is also converted to 4-hydroxyphenylacetaldehyde. Dopamine and 4-hydroxyphenylacetaldehyde then condense to form the central BIA intermediate, (S)-norlaudanosoline.

-

Formation of the Aporphine Skeleton: (S)-norlaudanosoline undergoes a series of methylation, hydroxylation, and intramolecular oxidative coupling reactions to form the aporphine alkaloid skeleton. Key intermediates in this stage are believed to include orientaline and its derivatives, leading to the formation of stephanine. Enzymes from the Cytochrome P450 superfamily, particularly of the CYP80 family, are implicated in the C-C phenol coupling reactions that create the aporphine core.

-

Oxidative Cleavage to the Phenanthrene Ring: The final key step involves the oxidative cleavage of the B ring of the aporphine intermediate, stephanine. This unusual reaction results in the formation of the nitrophenanthrene carboxylic acid structure characteristic of aristolochic acids.

While this general pathway provides the backbone for aristolochic acid biosynthesis, the specific enzymatic steps that differentiate the various aristolochic acid analogues, including this compound, are still under active investigation.

Visualizing the General Biosynthetic Pathway

Caption: General biosynthetic pathway of aristolochic acids from tyrosine.

The Unresolved Biosynthesis of this compound

This compound (3,4-methylenedioxy-7-hydroxy-10-nitrophenanthrene-1-carboxylic acid) possesses a distinct substitution pattern compared to the more studied Aristolochic Acid I (which has a methoxy group at C-8 and lacks the hydroxyl group at C-7). The specific enzymes responsible for the hydroxylation at the C-7 position and the absence of the C-8 methoxy group are currently unknown.

Two primary hypotheses exist for the formation of this compound:

-

Late-Stage Modification: The general aristolochic acid backbone is synthesized first, followed by specific tailoring enzymes that hydroxylate the C-7 position. This would involve a specific hydroxylase, likely a Cytochrome P450 monooxygenase.

-

Divergence from an Earlier Intermediate: The pathway diverges at an earlier stage, with a hydroxylated precursor of the aporphine alkaloid leading to the formation of an accordingly substituted aristolochic acid.

Identifying the genes and enzymes responsible for these specific modifications is a key area for future research. Transcriptome analysis of Aristolochia species that produce high levels of this compound, coupled with co-expression analysis and functional characterization of candidate genes, will be crucial in elucidating these final steps.

Quantitative Data on Aristolochic Acid Content

Quantitative analysis of aristolochic acids in various plant tissues is essential for understanding their biosynthesis and for quality control of herbal products. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the most common method for quantification. The following table summarizes representative quantitative data for this compound (IIIa) and other major analogues in different Aristolochia species.

| Plant Species | Tissue | Aristolochic Acid I (mg/g DW) | Aristolochic Acid II (mg/g DW) | This compound (IIIa) (mg/g DW) | Reference |

| Aristolochia contorta | Fruit | Not Reported | Not Reported | Not Reported | [1] |

| Aristolochia cinnabarina | Dried Root Tubers | 0.9386 - 3.5675 | 1.3776 - 3.6881 | 0.0563 - 0.5277 | [2] |

| Asarum heterotropoides | Not Specified | Below Detection Limit | Below Detection Limit | Below Detection Limit | [3] |

Note: The content of aristolochic acids can vary significantly based on the plant species, geographical location, developmental stage, and analytical method used.

Key Experimental Protocols

Elucidating the biosynthesis of aristolochic acids requires a combination of tracer studies, enzyme assays, and molecular biology techniques.

Radiolabeled Precursor Feeding Studies

This classical technique is used to trace the incorporation of precursors into the final product.

Protocol Outline:

-

Preparation of Radiolabeled Precursor: Synthesize or procure a radiolabeled precursor, such as [U-¹⁴C]-L-tyrosine.

-

Plant Material: Use young, actively growing Aristolochia plants.

-

Administration: Introduce the radiolabeled precursor to the plant. Common methods include:

-

Wick Feeding: A cotton wick is inserted into the stem, with the other end immersed in the precursor solution.

-

Hydroponic Feeding: The plant roots are submerged in a hydroponic solution containing the precursor.

-

Direct Injection: The precursor is injected directly into the stem or petiole.

-

-

Incubation: Allow the plant to metabolize the precursor for a defined period (e.g., 24-72 hours).

-

Extraction and Analysis:

-

Harvest and dry the plant material (roots, stems, leaves).

-

Extract the aristolochic acids using an appropriate solvent (e.g., methanol/water).

-

Separate the different aristolochic acid analogues using HPLC.

-

Determine the radioactivity of each fraction using a scintillation counter.

-

-

Data Interpretation: The presence of radioactivity in the this compound fraction confirms the incorporation of the precursor.

Visualizing the Precursor Feeding Workflow

Caption: Workflow for radiolabeled precursor feeding experiments.

Enzyme Assays for Cytochrome P450s

Identifying and characterizing the specific CYP450 enzymes involved in this compound biosynthesis is crucial.

Protocol Outline for Heterologous Expression and Assay:

-

Gene Identification: Identify candidate CYP450 genes from transcriptome data of an this compound-producing plant through co-expression analysis with known BIA pathway genes.

-

Cloning and Heterologous Expression:

-

Amplify the full-length cDNA of the candidate gene.

-

Clone the cDNA into an appropriate expression vector (e.g., for yeast or E. coli).

-

Transform the expression host and induce protein expression.

-

-

Microsome Isolation: Prepare microsomes from the recombinant host cells, which will contain the expressed CYP450 enzyme.

-

Enzyme Assay:

-

Prepare a reaction mixture containing the isolated microsomes, a suitable substrate (e.g., a proposed precursor to this compound), NADPH as a cofactor, and buffer.

-

Incubate the reaction at an optimal temperature.

-

Stop the reaction and extract the products.

-

-

Product Analysis: Analyze the reaction products by LC-MS to identify the formation of the hydroxylated product.

-

Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) of the enzyme with the substrate.

Gene Expression Analysis using qRT-PCR

Quantitative real-time PCR (qRT-PCR) is used to quantify the expression levels of candidate biosynthetic genes in different tissues or under different conditions.

Protocol Outline:

-

RNA Extraction: Isolate high-quality total RNA from various plant tissues (e.g., roots, stems, leaves) of an this compound-producing plant.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

-

Primer Design: Design specific primers for the candidate genes and a set of reference (housekeeping) genes.

-

qRT-PCR Reaction: Perform the qRT-PCR reaction using a SYBR Green or probe-based assay.

-

Data Analysis: Calculate the relative expression levels of the target genes using the ΔΔCt method, normalized to the expression of the reference genes.

Regulatory Networks and Signaling Pathways

The biosynthesis of secondary metabolites in plants is tightly regulated by a complex network of transcription factors and signaling molecules in response to developmental cues and environmental stresses. While specific regulators of aristolochic acid biosynthesis are yet to be fully elucidated, knowledge from the broader BIA pathway provides valuable insights.

-

Transcription Factors: WRKY and bHLH transcription factors are known to regulate the expression of key genes in the BIA pathway. Homologs of these transcription factors are likely involved in controlling the aristolochic acid branch.

-

Phytohormones: Jasmonates (jasmonic acid and its derivatives) and salicylic acid are key signaling molecules involved in plant defense responses and are known to modulate the biosynthesis of various secondary metabolites. Their role in regulating aristolochic acid production is an important area for investigation. Elicitation of Aristolochia cell cultures with methyl jasmonate could be a viable strategy to upregulate the biosynthetic pathway and identify key regulatory genes.

Proposed Logic for Identifying Regulatory Factors

Caption: Logical workflow for identifying regulatory factors in AA biosynthesis.

Conclusion and Future Directions

The biosynthesis of this compound represents a fascinating yet incompletely understood branch of the benzylisoquinoline alkaloid pathway. While the general route from tyrosine to the aporphine scaffold is relatively well-established, the specific enzymes that tailor the final structure of this compound remain to be discovered. Future research should focus on:

-

Transcriptome and Genome Sequencing: Generating high-quality genomic and transcriptomic data from this compound-accumulating plants to identify candidate biosynthetic and regulatory genes.

-

Functional Genomics: Employing techniques such as virus-induced gene silencing (VIGS) and CRISPR/Cas9 to functionally characterize candidate genes in vivo.

-

Enzyme Characterization: Heterologous expression and in vitro characterization of candidate enzymes to confirm their substrate specificity and catalytic activity.

-

Regulatory Network Elucidation: Investigating the role of transcription factors and signaling molecules in controlling the flux through the aristolochic acid biosynthetic pathway.

A deeper understanding of the biosynthesis of this compound will not only shed light on the complex biochemistry of this important class of plant secondary metabolites but also provide a foundation for developing strategies to mitigate their toxicity in medicinal plants and to potentially engineer novel bioactive compounds.

References

- 1. Chromosome-level genome assembly of Aristolochia contorta provides insights into the biosynthesis of benzylisoquinoline alkaloids and aristolochic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gene Expression Analysis by Quantitative Real-Time PCR for Floral Tissues | Springer Nature Experiments [experiments.springernature.com]

- 3. Genome-Wide Identification and Functional Analysis of the Norcoclaurine Synthase Gene Family in Aristolochia contorta [mdpi.com]

The Toxicological Profile of Aristolochic Acid C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aristolochic Acid C (AAC), also known as aristolochic acid IIIa, is a member of the aristolochic acid family of nitrophenanthrene carboxylic acids found in various Aristolochia and Asarum species. While its analogues, Aristolochic Acid I (AAI) and Aristolochic Acid II (AAII), are well-documented as potent nephrotoxins and human carcinogens, the toxicological profile of AAC is less extensively characterized. This technical guide provides a comprehensive overview of the current knowledge on the toxicology of AAC, drawing from the limited direct evidence and comparative data with other aristolochic acids. It covers physicochemical properties, toxicokinetics, and toxicodynamics, with a focus on nephrotoxicity, carcinogenicity, and genotoxicity. Detailed experimental protocols from key studies are provided, and implicated signaling pathways are illustrated. All quantitative data is presented in structured tables for comparative analysis.

Physicochemical Properties

This compound is a structurally related analogue of AAI and AAII. Its chemical properties are crucial for its biological activity and toxicokinetics.

| Property | Value | Reference |

| Chemical Name | 3,4-methylenedioxy-8-hydroxy-10-nitrophenanthrene-1-carboxylic acid | [1] |

| Molecular Formula | C16H9NO7 | [1] |

| Molecular Weight | 327.2 g/mol | [1] |

Toxicokinetics

Specific toxicokinetic data for this compound is currently limited. However, based on the behavior of other aristolochic acids, a general profile can be inferred. After oral ingestion, aristolochic acids are absorbed from the gastrointestinal tract and distributed to various organs, with the kidney being a primary target.[2] Metabolic activation is a key step in their toxicity.

The primary route of metabolism for aristolochic acids involves the reduction of the nitro group to a cyclic N-acylnitrenium ion, which is a highly reactive electrophile that can form covalent adducts with DNA.[3] This metabolic activation is catalyzed by various enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1) and cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2.

Toxicodynamics

The toxicity of this compound, like other aristolochic acids, is primarily attributed to its ability to form DNA adducts, leading to genotoxicity, carcinogenicity, and nephrotoxicity.

Genotoxicity and Mutagenicity

Aristolochic acids are established genotoxic agents. The formation of aristolactam-DNA adducts, particularly with purine bases, is the primary mechanism of their genotoxicity. These adducts can lead to mutations, with a characteristic A:T to T:A transversion being a mutational signature of aristolochic acid exposure. This signature has been observed in the TP53 tumor suppressor gene in urothelial cancers associated with aristolochic acid exposure.

A recent long-term study in mice suggested that AAC is potentially mutagenic, as it increased the C:G > A:T mutation rate in the kidney. However, another study reported that AAC showed weak cytotoxicity and did not induce significant direct DNA damage in mice at a dose of 40 mg/kg.

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified aristolochic acids as Group 1 human carcinogens. This is based on strong evidence linking exposure to aristolochic acid-containing herbal remedies with an increased risk of urothelial carcinomas of the upper urinary tract and bladder.

A long-term in vivo study demonstrated the carcinogenicity of AAC in mice. Intragastric administration of 10 mg/kg AAC three times a week for 24 weeks resulted in the development of forestomach carcinoma.

Nephrotoxicity

Aristolochic acid nephropathy (AAN) is a progressive interstitial nephritis characterized by tubular atrophy and interstitial fibrosis, often leading to end-stage renal disease. The nephrotoxicity of aristolochic acids is a result of direct damage to renal tubular epithelial cells.

Studies on AAC have yielded mixed results regarding its nephrotoxicity. A long-term study in mice showed that AAC induced minor kidney tubule injury and fibroblast hyperplasia. In contrast, a short-term study in mice did not observe distinct nephrotoxicity at a dose of 40 mg/kg. In vitro studies on human kidney 2 (HK-2) cells have also indicated that AAC has weak cytotoxic effects compared to AAI.

Quantitative Toxicological Data

Quantitative data for this compound is sparse compared to AAI and AAII. The following tables summarize the available data for comparison.

Table 1: In Vitro Cytotoxicity of Aristolochic Acid Analogues

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| This compound (IIIa) | HK-2 | CCK8 | IC50 (48h) | >800 µM | |

| Aristolochic Acid I | HK-2 | CCK8 | IC50 (48h) | 76.7 µM | |

| Aristolochic Acid II | HK-2 | CCK8 | IC50 (48h) | 306.5 µM | |

| Aristolactam I | HK-2 | CCK8 | IC50 (48h) | 197.3 µM (24h) |

Table 2: In Vivo Toxicity of this compound

| Species | Route of Administration | Dose | Duration | Observed Effects | Reference |

| Mouse | Intragastric | 10 mg/kg | 3 times/week for 24 weeks | Forestomach carcinoma, minor kidney tubule injury, fibroblast hyperplasia | |

| Mouse | Intragastric | 40 mg/kg | Single dose | No distinct nephrotoxicity or hepatotoxicity |

Experimental Protocols

Long-Term Toxicity and Carcinogenicity of this compound in Mice

-

Animal Model: Male C57BL/6J mice.

-

Groups:

-

Control: Intragastric administration of the vehicle.

-

Low Dose: 1 mg/kg this compound.

-

High Dose: 10 mg/kg this compound.

-

-

Dosing Regimen: Intragastric administration three times a week for 24 weeks.

-

Endpoint Analysis:

-

Survival and body weight monitoring.

-

Serum biochemistry for kidney function markers.

-

Histopathological examination of major organs (kidney, forestomach, bladder, liver, etc.).

-

Whole-genome sequencing of kidney, liver, and forestomach tissues for single-nucleotide polymorphism (SNP) detection.

-

In Vitro Cytotoxicity Assay (CCK8)

-

Cell Line: Human kidney 2 (HK-2) cells.

-

Treatment: Cells were treated with varying concentrations of this compound, I, II, and Aristolactam I for 24 or 48 hours.

-

Assay: Cell viability was assessed using the Cell Counting Kit-8 (CCK8) assay, which measures the activity of dehydrogenases in viable cells.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

In Vivo Acute Toxicity Study

-

Animal Model: Male ICR mice.

-

Groups:

-

Control: Intragastric administration of the vehicle.

-

Treatment Groups: 20 mg/kg and 40 mg/kg of this compound, I, II, and Aristolactam I.

-

-

Dosing Regimen: Single intragastric administration.

-

Endpoint Analysis:

-

Blood and urine samples were collected at 24 and 72 hours for biochemical analysis of kidney and liver function markers.

-

Histopathological examination of kidneys and livers.

-

Comet assay on kidney cells to assess DNA damage.

-

Signaling Pathways and Mechanisms of Toxicity

The precise signaling pathways activated by this compound are not yet fully elucidated. However, based on studies of aristolochic acids in general, several key pathways are implicated in their toxicity.

DNA Damage Response and Carcinogenesis

The formation of AA-DNA adducts triggers a DNA damage response, which can lead to cell cycle arrest, apoptosis, or mutagenesis if the damage is not properly repaired. The characteristic A:T to T:A transversions in the TP53 gene are a key event in AA-induced carcinogenesis.

Nephrotoxicity Pathway

The accumulation of aristolochic acids in renal tubular cells leads to direct cellular injury, oxidative stress, and inflammation, culminating in interstitial fibrosis.

Experimental Workflow for In Vivo Toxicity Assessment

The following diagram outlines a general workflow for assessing the in vivo toxicity of a compound like this compound, based on the described experimental protocols.

Conclusion and Future Directions

The available evidence, although limited, suggests that this compound possesses carcinogenic and potentially nephrotoxic and mutagenic properties, consistent with the toxicological profile of the broader aristolochic acid family. However, its potency appears to be lower than that of Aristolochic Acid I in the conducted studies. The recent long-term in vivo study provides the most direct evidence of its carcinogenicity.

Further research is imperative to fully characterize the toxicological profile of this compound. Key areas for future investigation include:

-

Comprehensive Toxicokinetics: Studies on the absorption, distribution, metabolism, and excretion of AAC are needed to understand its bioavailability and target organ accumulation.

-

Dose-Response Relationship: Detailed dose-response studies for carcinogenicity, nephrotoxicity, and genotoxicity are required for accurate risk assessment.

-

Genotoxicity Profile: A battery of genotoxicity tests, including the Ames test and in vivo micronucleus assays, should be performed to confirm its mutagenic potential.

-

Mechanism of Action: Elucidation of the specific signaling pathways and molecular targets of AAC will provide a deeper understanding of its toxic effects.

A thorough understanding of the toxicological profile of this compound is crucial for regulatory agencies and public health officials to assess the risks associated with exposure to this compound through herbal remedies and environmental contamination.

References

The Enigmatic Nephrotoxicity of Aristolochic Acid C: An In-depth Guide to the Mechanisms of a Toxic Family

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the nephrotoxic mechanisms of aristolochic acids, with a primary focus on Aristolochic Acid I (AAI). Conversely, specific research on the mechanism of action of Aristolochic Acid C (AAC) in renal cells is notably scarce. This document provides a comprehensive overview of the established mechanisms of aristolochic acid-induced nephrotoxicity, drawing heavily on data from AAI studies. While AAC is expected to share a similar toxicological profile due to structural similarities, the precise quantitative and mechanistic details may differ.

Introduction: The Persistent Threat of Aristolochic Acids

Aristolochic acids (AAs) are a group of nitrophenanthrene carboxylic acids found in plants of the Aristolochia and Asarum genera.[1][2] For centuries, these plants have been used in traditional herbal medicine worldwide.[2] However, since the 1990s, compelling evidence has linked the consumption of AA-containing products to a severe form of kidney disease, now termed Aristolochic Acid Nephropathy (AAN), and an increased risk of upper tract urothelial carcinoma (UTUC).[1][2] AAN is characterized by progressive tubulointerstitial nephritis, leading to end-stage renal failure. The irreversible nature of the renal damage and the potent carcinogenicity of AAs have led to bans or restrictions on their use in many countries. Despite these measures, AA-related health issues continue to emerge, highlighting the ongoing risk from contaminated food and the use of traditional remedies.

The toxicity of AAs is structurally dependent, with the nitro and methoxy groups playing a crucial role. While AAI is the most studied and potent nephrotoxin in this family, other analogues also contribute to the overall toxicity. This guide will delve into the molecular mechanisms that underpin the devastating effects of aristolochic acids on renal cells.

Core Mechanism of Action in Renal Cells

The nephrotoxicity of aristolochic acids is a multi-faceted process initiated by their uptake into renal proximal tubular epithelial cells and culminating in cell death, inflammation, and fibrosis. The key events are detailed below.

Cellular Uptake and Metabolic Activation

Aristolochic acids are transported into renal proximal tubular epithelial cells, the primary target of their toxicity, via organic anion transporters (OATs). Once inside the cell, AAs, which are pro-toxins, undergo metabolic activation. This critical step involves the reduction of the nitro group to a cyclic N-acylnitrenium ion, a highly reactive intermediate. This bioactivation is catalyzed by several enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1) and cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2.

Formation of DNA Adducts and Genotoxicity

The reactive N-acylnitrenium ion readily binds covalently to the exocyclic amino groups of purine bases in DNA, forming characteristic aristolactam (AL)-DNA adducts. The most common adducts are 7-(deoxyadenosin-N6-yl)aristolactam I (dA-AAI) and 7-(deoxyguanosin-N2-yl)aristolactam I (dG-AAI). These adducts are potent mutagens, leading to a specific mutational signature characterized by A:T to T:A transversions, particularly in the TP53 tumor suppressor gene. This genotoxic activity is the primary driver of the carcinogenicity of aristolochic acids.

Table 1: DNA Adduct Levels in Renal Tissue Following Aristolochic Acid Exposure

| Species | Tissue | Aristolochic Acid Dose | Major Adducts Identified | Adduct Level (adducts/108 nucleotides) | Reference |

| Human | Renal Tissue (CHN patients) | N/A (Chronic Exposure) | 7-(deoxyadenosin-N6-yl)-aristolactam I | 7 - 53 | |

| Rat | Kidney | 10.0 mg/kg (3 months) | dA-AAI, dA-AAII, dG-AAI | 4598 | |

| Rat | Liver | 10.0 mg/kg (3 months) | dA-AAI, dA-AAII, dG-AAI | 1967 |

Induction of Oxidative Stress

Aristolochic acids induce the generation of reactive oxygen species (ROS) in renal cells, leading to a state of oxidative stress. This is characterized by an increase in hydrogen peroxide (H2O2) levels. Oxidative stress contributes to cellular damage by causing lipid peroxidation, protein oxidation, and further DNA damage, thereby exacerbating the genotoxic effects of the DNA adducts.

Activation of Cell Death Pathways

The culmination of DNA damage and oxidative stress triggers programmed cell death (apoptosis) in renal tubular cells. Key signaling pathways involved in this process include:

-

Caspase-Dependent Pathway: Aristolochic acids activate caspase-3, a key executioner caspase in the apoptotic cascade.

-

p53-Mediated Signaling: The DNA damage response activates the p53 tumor suppressor protein, which can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis.

-

MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways, including JNK (c-Jun N-terminal kinase), are activated by cellular stress and contribute to the pro-apoptotic signaling.

Inflammation and Fibrosis

The injury and death of renal tubular cells trigger an inflammatory response, characterized by the infiltration of immune cells. This chronic inflammation, coupled with the direct effects of aristolochic acids, activates pro-fibrotic signaling pathways, most notably the transforming growth factor-beta (TGF-β)/Smad pathway. This leads to the excessive deposition of extracellular matrix proteins, resulting in tubulointerstitial fibrosis, the pathological hallmark of AAN.

Experimental Protocols in Aristolochic Acid Research

Understanding the mechanisms of AA nephrotoxicity relies on a variety of in vitro and in vivo experimental models. Below are outlines of key protocols.

Cell Viability and Cytotoxicity Assays

-

Objective: To quantify the toxic effects of aristolochic acids on renal cells.

-

Method (MTT Assay):

-

Seed renal cells (e.g., HK-2, MDCK) in a 96-well plate and allow them to adhere.

-

Treat the cells with varying concentrations of the aristolochic acid analogue for a specified duration (e.g., 24, 48 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Table 2: Comparative Cytotoxicity of Aristolochic Acid Analogues in LLC-PK1 Cells

| Compound | Cytotoxicity (IC50, µM) | Reference |

| Aristolochic Acid I | 50 | |

| Aristolochic Acid II | 100 | |

| Aristolochic Acid VIIIa | >100 | |

| Aristolochic Acid Ia | >100 |

Note: Data is from a study using LLC-PK1 cells and a neutral red dye exclusion assay, which is another method to assess cell viability.

Detection of DNA Adducts

-

Objective: To identify and quantify the formation of AL-DNA adducts.

-

Method (32P-Postlabeling):

-

Isolate genomic DNA from cells or tissues exposed to aristolochic acids.

-

Digest the DNA to individual deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Enrich the adducted nucleotides from the normal nucleotides.

-

Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.

-

Separate the 32P-labeled adducts by multidirectional thin-layer chromatography (TLC).

-

Detect and quantify the adducts by autoradiography and phosphorimaging.

-

Western Blotting for Signaling Proteins

-

Objective: To analyze the expression and activation of proteins in key signaling pathways.

-

Method:

-

Lyse treated and control renal cells to extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-JNK, cleaved caspase-3, p53).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Normalize the expression of the target protein to a loading control (e.g., β-actin, GAPDH).

-

Conclusion and Future Directions

The mechanism of action of aristolochic acids in renal cells is a complex interplay of metabolic activation, genotoxicity, oxidative stress, and the induction of cell death and pro-fibrotic signaling pathways. While the scientific community has made significant strides in elucidating these mechanisms, particularly for AAI, a considerable knowledge gap remains concerning other analogues like this compound.

Future research should prioritize the following:

-

Comparative Toxicity Studies: Head-to-head comparisons of the nephrotoxicity of various aristolochic acid analogues, including AAC, are crucial to understand their relative potencies and potential for synergistic effects.

-

Metabolic Profiling of AAC: Detailed studies on the metabolism of AAC in renal cells are needed to identify its specific reactive intermediates and detoxification pathways.

-

Quantitative Mechanistic Studies: Research is required to quantify the effects of AAC on DNA adduct formation, ROS generation, and the activation of key signaling pathways in renal cells.

A deeper understanding of the specific mechanisms of action of all aristolochic acid analogues is essential for developing effective strategies for the prevention and treatment of Aristolochic Acid Nephropathy and for accurately assessing the risks associated with exposure to these potent natural toxins.

References

Carcinogenicity and Mutagenicity of Aristolochic Acid C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively documents the potent carcinogenic and mutagenic properties of aristolochic acids (AAs), primarily focusing on aristolochic acid I (AAI) and aristolochic acid II (AAII). While Aristolochic Acid C (AA-C), also known as aristolochic acid IIIa, is a known constituent of various Aristolochia species, there is a significant lack of specific toxicological data, including quantitative carcinogenicity and mutagenicity studies, for this particular analogue. This guide summarizes the well-established mechanisms of aristolochic acid-induced carcinogenesis and provides experimental frameworks based on studies of AAI and AAII, which are presumed to be applicable to AA-C due to structural similarities. The quantitative data presented herein pertains to aristolochic acid mixtures, AAI, and AAII, and should be interpreted with caution in the context of AA-C.

Introduction to this compound

Aristolochic acids are a group of nitrophenanthrene carboxylic acids found in plants of the Aristolochia and Asarum genera.[1] These plants have been used in traditional herbal medicine for centuries.[2] However, overwhelming evidence has linked the consumption of AA-containing products to aristolochic acid nephropathy (AAN), a progressive fibrosing interstitial nephritis, and a high incidence of upper urinary tract urothelial carcinoma (UTUC).[1] The International Agency for Research on Cancer (IARC) has classified aristolochic acids as Group 1 human carcinogens.[3]

Mechanism of Carcinogenicity and Mutagenicity

The carcinogenicity of aristolochic acids is a direct consequence of their metabolic activation to genotoxic intermediates that form covalent DNA adducts.[4] This process is believed to be the primary mechanism for all carcinogenic aristolochic acid analogues, including AA-C.

Metabolic Activation

The key step in the bioactivation of aristolochic acids is the reduction of the nitro group to a cyclic N-acylnitrenium ion. This highly reactive electrophile then binds to the exocyclic amino groups of purine bases in DNA, primarily adenine and guanine. Several enzymes, including NAD(P)H:quinone oxidoreductase (NQO1) and cytochrome P450 (CYP) enzymes, are involved in this metabolic activation.

Caption: Metabolic activation pathway of aristolochic acid leading to DNA adduct formation and cancer.

DNA Adduct Formation and Mutational Signature

The formation of aristolochic acid-DNA adducts, particularly 7-(deoxyadenosin-N6-yl)aristolactam I (dA-AAI) and 7-(deoxyguanosin-N2-yl)aristolactam I (dG-AAI), is a hallmark of AA exposure. These adducts are persistent and, if not repaired, can lead to misincorporation of bases during DNA replication. This results in a characteristic mutational signature dominated by A:T to T:A transversions. This specific mutation pattern has been observed in the TP53 tumor suppressor gene of urothelial tumors from patients with AAN.

Quantitative Data on Carcinogenicity and Mutagenicity

Table 1: In Vivo Carcinogenicity Data for Aristolochic Acids

| Compound/Mixture | Species | Route of Administration | Dose | Tumor Type | Reference |

| Aristolochic Acid (mixture) | Rat | Oral | 0.1, 1.0, 10.0 mg/kg/day for 3 months | Forestomach, kidney, urinary tract carcinomas | |

| Aristolochic Acid (mixture) | Mouse | Oral | 15 mg/kg/week for 4 weeks | Forestomach, kidney, bladder tumors |

Table 2: In Vivo Mutagenicity Data for Aristolochic Acids

| Compound/Mixture | Species/System | Endpoint | Dose | Result | Reference |

| Aristolochic Acid (mixture) | Big Blue® Rat | cII mutant frequency (kidney) | 0.1, 1.0, 10.0 mg/kg/day for 12 weeks | Dose-dependent increase (78 to 1319 x 10-6) | |

| Aristolochic Acid (mixture) | Big Blue® Rat | cII mutant frequency (spleen) | 0.1, 1.0, 10.0 mg/kg/day for 3 months | Dose-dependent increase (32.7 to 286.2 x 10-6) | |

| Aristolochic Acid I (AAI) | Rat | Hprt mutation | Single oral dose | 16-fold higher than AAII |

Table 3: In Vitro Genotoxicity Data for Aristolochic Acids

| Compound/Mixture | Cell Line | Endpoint | Concentration | Result | Reference |

| Aristolochic Acid (mixture) | HepG2 cells | Comet assay (DNA breakage) | 25–200 μM | Dose-dependent increase | |

| Aristolochic Acid I (AAI) | Porcine proximal tubular epithelial cells | DNA damage | 80, 320, 1280 ng/mL for 24h | Increased DNA damage and cell cycle arrest |

Table 4: DNA Adduct Levels

| Compound/Mixture | Species/Tissue | Dose | Adduct Level (adducts/108 nucleotides) | Reference |

| Aristolochic Acid (mixture) | Rat Kidney | 0.1, 1.0, 10.0 mg/kg/day for 3 months | 95, 705, 4598 | |

| Aristolochic Acid (mixture) | Rat Liver | 0.1, 1.0, 10.0 mg/kg/day for 3 months | 25, 199, 1967 | |

| Aristolochic Acid (mixture) | Rat Spleen | 0.1, 1.0, 10.0 mg/kg/day for 3 months | 4.6 to 217.6 |

Experimental Protocols

Detailed experimental protocols for assessing the carcinogenicity and mutagenicity of a compound like AA-C would involve a battery of in vitro and in vivo assays. The following are generalized protocols based on studies with other aristolochic acids.

In Vivo Carcinogenicity Study in Rodents

Objective: To determine the carcinogenic potential of AA-C following chronic exposure.

Protocol:

-

Animal Model: Male and female rats (e.g., Fischer 344) and mice (e.g., B6C3F1), 6-8 weeks old.

-

Test Substance: this compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Dose Levels: At least three dose levels and a vehicle control group. Doses should be selected based on a preliminary subchronic toxicity study to establish a maximum tolerated dose (MTD).

-

Administration: Oral gavage, daily for up to two years.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Necropsy and Histopathology: At the end of the study, all animals are subjected to a full necropsy. All organs and tissues are examined macroscopically, and tissues are collected and preserved for histopathological evaluation.

-

Data Analysis: Tumor incidence data are statistically analyzed to determine if there is a significant increase in tumors in the treated groups compared to the control group.

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the mutagenic potential of AA-C to induce point mutations in bacteria.

Protocol:

-

Bacterial Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1537, TA1535) and Escherichia coli strain (e.g., WP2 uvrA).

-

Metabolic Activation: The assay is performed with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).

-

Test Substance: AA-C dissolved in a suitable solvent (e.g., DMSO).

-

Procedure: The test substance, bacterial culture, and S9 mix (if applicable) are combined and plated on minimal glucose agar plates.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (mutants) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants.

In Vivo Micronucleus Assay

Objective: To detect chromosomal damage (clastogenicity) or damage to the mitotic apparatus (aneugenicity) in bone marrow erythrocytes of treated animals.

Protocol:

-

Animal Model: Mice (e.g., CD-1), 6-8 weeks old.

-

Test Substance: AA-C dissolved in a suitable vehicle.

-

Administration: Typically two administrations, 24 hours apart, via oral gavage or intraperitoneal injection.

-

Sample Collection: Bone marrow is collected from the femur 24 hours after the final dose.

-

Slide Preparation: Bone marrow smears are prepared, fixed, and stained (e.g., with Giemsa and May-Grünwald).

-

Analysis: Polychromatic erythrocytes (PCEs) are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined as a measure of bone marrow toxicity.

-

Data Analysis: The frequency of micronucleated PCEs in treated groups is compared to the vehicle control group.

Caption: A general experimental workflow for assessing the genotoxicity and carcinogenicity of a test compound.

Conclusion

While direct experimental evidence for the carcinogenicity and mutagenicity of this compound is scarce, the existing body of knowledge on the aristolochic acid family strongly suggests that it is a potent genotoxic carcinogen. The well-defined mechanism of action, involving metabolic activation and the formation of characteristic DNA adducts leading to a specific mutational signature, is likely conserved across the different analogues. Further research is imperative to quantify the specific carcinogenic and mutagenic potency of AA-C to fully assess its risk to human health. Researchers and drug development professionals should exercise extreme caution when encountering any herbal products that may contain Aristolochia species, as all aristolochic acids should be considered potential human carcinogens.

References

- 1. Aristolochic Acids - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aristolochic Acid-Induced Genotoxicity and Toxicogenomic Changes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on Aristolochic Acid C Induced Nephrotoxicity Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aristolochic acid (AA), a group of naturally occurring nitrophenanthrene carboxylic acids found in Aristolochia species, is a potent human nephrotoxin and carcinogen.[1][2] Ingestion of AA-containing herbal remedies has been linked to a progressive tubulointerstitial nephritis termed Aristolochic Acid Nephropathy (AAN), which often leads to end-stage renal disease and urothelial carcinoma.[1][3] This technical guide provides a comprehensive overview of the molecular pathways implicated in Aristolochic Acid C (AAC)-induced nephrotoxicity, with a focus on DNA damage, oxidative stress, apoptosis, and fibrosis. Detailed experimental protocols and quantitative data are presented to facilitate further research and the development of potential therapeutic interventions.

Introduction

This compound (AAC) is one of the major and most toxic components of the aristolochic acid family.[4] Its nephrotoxic effects are initiated by its metabolic activation, leading to the formation of DNA adducts, primarily in renal tubular epithelial cells. These adducts trigger a cascade of cellular events, including the activation of DNA damage response pathways, excessive production of reactive oxygen species (ROS), induction of apoptosis, and the promotion of renal fibrosis. Understanding these intricate pathways is crucial for identifying biomarkers of early detection and developing targeted therapies to mitigate AAC-induced kidney damage.

Core Signaling Pathways in AAC-Induced Nephrotoxicity

The pathogenesis of AAC nephrotoxicity is a multifactorial process involving several interconnected signaling pathways. The key events are initiated by the formation of AA-DNA adducts, which subsequently trigger oxidative stress, apoptosis, and chronic inflammation leading to fibrosis.

DNA Damage and p53 Activation

Upon entering renal tubular cells, AAC is metabolically activated, forming reactive aristolactam-nitrenium ions that covalently bind to the exocyclic amino groups of DNA purine bases. This results in the formation of characteristic AA-DNA adducts, which are considered biomarkers of AA exposure. The presence of these adducts activates the DNA damage response (DDR) pathway, with the tumor suppressor protein p53 playing a central role. Activation of p53 can lead to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, the induction of apoptosis. Studies have shown that AA induces the phosphorylation of p53 at Ser15, leading to its stabilization and accumulation in renal tubular cells.

Diagram of DNA Damage and p53 Activation Pathway

Oxidative Stress

AAC treatment leads to a significant increase in intracellular reactive oxygen species (ROS), such as hydrogen peroxide (H2O2), in renal tubular cells. This oxidative stress is a key driver of cellular damage, contributing to lipid peroxidation, protein oxidation, and further DNA damage. The generation of ROS is thought to be mediated, in part, by the activation of MAP kinase pathways, including ERK1/2 and p38. The depletion of endogenous antioxidants further exacerbates the oxidative damage.

Diagram of Oxidative Stress Pathway

Apoptosis